molecular formula C13H22N2O3 B14866229 endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane

endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane

Cat. No.: B14866229
M. Wt: 254.33 g/mol
InChI Key: KNDUNPVFYPDGQI-PBINXNQUSA-N
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Description

tert-Butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamoyl group, and an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions may utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular mechanisms.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate include:

Uniqueness

The uniqueness of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its specific functional groups and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-4-5-10(15)7-8(6-9)11(14)16/h8-10H,4-7H2,1-3H3,(H2,14,16)/t8?,9-,10+

InChI Key

KNDUNPVFYPDGQI-PBINXNQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)N

Origin of Product

United States

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